ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate
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Overview
Description
ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate is a chemical compound with the molecular formula C21H20O6 and a molecular weight of 368.3799 It is a derivative of chrysarobin, a naturally occurring anthraquinone derivative known for its medicinal properties
Preparation Methods
The synthesis of ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate involves several steps. One common method includes the esterification of chrysarobin with ethyl 3-bromopropionate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as an anti-inflammatory and anti-cancer agent due to its ability to modulate various biological pathways.
Medicine: Research is ongoing to investigate its therapeutic potential in treating skin disorders and other medical conditions.
Mechanism of Action
The mechanism of action of ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and proteins involved in inflammatory and cancer-related pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes and signaling molecules .
Comparison with Similar Compounds
ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate can be compared with other chrysarobin derivatives such as sorbylchrysarobin and senecioylchrysarobin. These compounds share similar structural features but differ in their ester groups and specific biological activities. The uniqueness of this compound lies in its specific ester group, which may confer distinct chemical and biological properties .
Conclusion
This compound is a compound of significant interest due to its diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and reactivity make it a valuable compound for further study and development.
Properties
CAS No. |
127848-71-9 |
---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate |
InChI |
InChI=1S/C21H20O6/c1-3-27-17(25)8-7-15(23)18-12-5-4-6-14(22)19(12)21(26)20-13(18)9-11(2)10-16(20)24/h4-6,9-10,18,22,24H,3,7-8H2,1-2H3 |
InChI Key |
IRAGWLLQCZCTSU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Canonical SMILES |
CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Synonyms |
1,8-dihydroxy-3-methyl-10-(4'-carbethoxy-1'-oxopropionyl)-9(10H)-anthracenone 10-BCPCB 10-beta-carbethoxypropionylchrysarobin |
Origin of Product |
United States |
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